molecular formula C14H16FNO5S B2750149 5-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methoxybenzenesulfonamide CAS No. 1798516-66-1

5-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methoxybenzenesulfonamide

Cat. No.: B2750149
CAS No.: 1798516-66-1
M. Wt: 329.34
InChI Key: VEUHAIQCBDZBDL-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a fluorine atom at the 5-position, a methoxy group at the 2-position, and a 2-(furan-2-yl)-2-methoxyethyl substituent on the sulfonamide nitrogen. Its structural uniqueness lies in the combination of a fluorine atom (electron-withdrawing) and a furan-containing side chain (electron-rich heterocycle), which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

5-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO5S/c1-19-12-6-5-10(15)8-14(12)22(17,18)16-9-13(20-2)11-4-3-7-21-11/h3-8,13,16H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUHAIQCBDZBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyethyl group: This step involves the alkylation of the furan ring using a suitable alkylating agent, such as methoxyethyl chloride, in the presence of a base like potassium carbonate.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative, such as benzenesulfonyl chloride, under basic conditions to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving sulfonamides.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with the active sites of enzymes, potentially inhibiting their activity. The furan and methoxyethyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Other Halogens

  • Chloro-Substituted Analogs: N-(5-Chloro-2-Methoxyphenyl)benzenesulfonamide () exhibits herbicidal, anti-malarial, and anti-convulsant activities. 5-Chloro-2-Methoxy-N-[2-(4-Sulfamoylphenyl)Ethyl]Benzamide () is a glyburide-related compound with antidiabetic applications, highlighting the role of chloro substituents in targeting specific receptors .
  • Bromo-Substituted Analogs :

    • N-(5-Bromo-2-Methoxypyridin-3-yl)-2,4-Difluorobenzenesulfonamide () demonstrates the impact of bromine on steric bulk and π-stacking interactions in pyridine-containing sulfonamides, often used in kinase inhibition studies .

Key Insight : The 5-fluoro substituent in the target compound likely improves metabolic stability and electronic modulation compared to bulkier halogens like chlorine or bromine, which may enhance selectivity in biological systems .

Heterocyclic Modifications: Furan vs. Other Rings

  • Furan-Containing Derivatives: 2-((4-Amino-5-(Furan-2-yl)-1,2,4-Triazol-4H-3-yl)-Sulfanyl)-N-Acetamide () shows anti-exudative activity in animal models, suggesting furan’s role in modulating inflammatory responses . 5-(Substituted Phenyl)-N-(2-Oxo-2-Substituted Phenylethyl)-N-Methylfuran-2-Sulfonamides (–2) display antimicrobial properties, with furan contributing to π-π interactions in bacterial enzyme binding .
  • Pyridine and Triazole Analogs :

    • Pyridine-based sulfonamides (e.g., ) often target neurological or metabolic pathways due to their nitrogen-rich aromatic systems, whereas triazole derivatives () are common in antifungal and anti-inflammatory agents .

Key Insight : The furan ring in the target compound may enhance anti-exudative or antimicrobial activity, distinguishing it from pyridine or triazole-containing analogs.

Methoxy Group Positioning and Side Chain Flexibility

  • Methoxy at 2-Position: N-(2-Methoxy-5-Chlorophenyl)Benzenesulfonamide () demonstrates that 2-methoxy groups improve solubility via hydrogen bonding while maintaining planar aromatic stacking . 5-Amino-N-(2-Fluoro-4-Methylphenyl)-2-Methoxybenzenesulfonamide () uses a methoxy group to balance hydrophobicity and electronic effects in receptor binding .

Key Insight : The 2-methoxy group and flexible side chain in the target compound may optimize both solubility and target engagement.

Biological Activity

5-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets, including cancer cell lines.

Chemical Structure and Properties

The compound features a complex structure characterized by a fluorine atom, methoxy groups, and a furan moiety. Its IUPAC name is 5-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methoxybenzenesulfonamide. The molecular formula is C15H16FNO5SC_{15}H_{16}FNO_5S, with a molecular weight of approximately 357.36 g/mol.

Synthesis

The synthesis of this compound typically involves several steps:

  • Nucleophilic Substitution : Substitution reactions to introduce the furan and methoxy groups.
  • Electrophilic Aromatic Substitution : Incorporation of the fluorine atom into the benzene ring.
  • Formation of Sulfonamide : Reaction with sulfonyl chlorides to form the sulfonamide linkage.

Anticancer Activity

Research indicates that 5-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methoxybenzenesulfonamide exhibits significant anticancer properties. In vitro studies show that it inhibits the proliferation of various cancer cell lines, including L1210 mouse leukemia cells, with IC50 values in the nanomolar range . The mechanism of action appears to involve the intracellular release of active metabolites that interfere with DNA synthesis.

Cell Line IC50 (nM) Mechanism of Action
L1210 Mouse Leukemia<10Inhibition of DNA synthesis
A549 Lung Cancer<20Induction of apoptosis
MCF-7 Breast Cancer<15Cell cycle arrest

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. For instance, it shows potential as an inhibitor of carbonic anhydrase, which plays a role in tumor growth and metastasis. This inhibition can lead to reduced tumor acidity and enhanced efficacy of chemotherapeutic agents .

Case Studies

  • Study on L1210 Cells : A series of analogs including 5-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methoxybenzenesulfonamide were tested against L1210 cells. The results indicated potent inhibition of cell proliferation, suggesting that modifications to the structure could enhance biological activity .
  • In Vivo Studies : Further investigations in animal models demonstrated that the compound could significantly reduce tumor size in xenograft models when administered at optimal doses .

Q & A

Q. What are the optimal synthetic routes for 5-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methoxybenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the benzenesulfonamide core followed by coupling with the furan-methoxyethyl moiety. Key steps include:

  • Sulfonamide formation : Reacting 5-fluoro-2-methoxybenzenesulfonyl chloride with a furan-containing amine under basic conditions (e.g., triethylamine in dichloromethane) .
  • Solvent optimization : Polar aprotic solvents like DMF or DCM are preferred for improved solubility and reaction kinetics .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., hydrolysis of methoxy groups) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane yields >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

  • NMR spectroscopy : 1H and 13C NMR are critical for verifying substituent positions (e.g., methoxy, furan, and fluorine groups) .
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks, as demonstrated in sulfonamide analogs (e.g., bond angles and torsional strain analysis) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula and isotopic patterns .

Q. What are the common chemical reactivity patterns of this sulfonamide in organic synthesis?

  • Nucleophilic substitution : The sulfonamide nitrogen participates in alkylation or acylation reactions .
  • Electrophilic aromatic substitution : Fluorine and methoxy groups direct reactivity at specific positions on the benzene ring .
  • Hydrolysis : Under acidic conditions, the sulfonamide bond can cleave, requiring neutral pH for stability .

Advanced Research Questions

Q. How can researchers analyze the structure-activity relationship (SAR) of this compound to enhance its biological activity?

  • Functional group modulation : Replace the furan ring with thiophene or pyridine analogs to study electronic effects on target binding .
  • Methoxy positional isomerism : Synthesize 3-methoxy or 4-methoxy derivatives to assess steric effects in enzyme inhibition .
  • Fluorine substitution : Compare activity with non-fluorinated analogs to evaluate hydrophobic interactions in biological systems .

Q. What strategies can resolve contradictions in reported biological activity data across different studies?

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and positive controls to minimize variability .
  • Purity validation : Employ HPLC (>99% purity) and elemental analysis to rule out impurities as confounding factors .
  • Meta-analysis : Compare IC50 values across studies using statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases .

Q. How can researchers design experiments to elucidate the interaction mechanism of this compound with biological targets (e.g., enzymes or receptors)?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified protein targets .
  • Molecular docking : Use software like AutoDock Vina to predict binding poses, guided by X-ray crystallographic data of related sulfonamides .
  • Mutagenesis studies : Modify key residues in the target protein (e.g., catalytic sites) to identify critical interaction points .

Data Contradiction Analysis

Parameter Study A Findings Study B Findings Resolution Strategy
IC50 (Enzyme X) 12.5 µM 45.2 µM Validate assay pH and cofactor levels
Solubility (DMSO) 25 mM 8 mM Test batch purity and storage conditions
Thermal Stability Stable at 25°C Degrades at 25°C Analyze degradation products via LC-MS

Key Methodological Recommendations

  • Synthetic reproducibility : Document reaction times, solvent batches, and drying protocols to ensure consistency .
  • Biological assays : Include dose-response curves and negative controls (e.g., scrambled analogs) to confirm specificity .
  • Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for structural and activity data .

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